N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Overview
Description
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, 3,4-dichloroaniline and 4-(4-methoxy-3-methylphenyl)butanoic acid, are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of N-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methylphenyl)butanamide.
Reduction: Formation of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamine.
Substitution: Formation of this compound derivatives with different substituents on the aromatic ring.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)butanamide: Similar structure but lacks the methyl group on the aromatic ring.
N-(3,4-dichlorophenyl)-4-(4-methylphenyl)butanamide: Similar structure but lacks the methoxy group on the aromatic ring.
N-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methylphenyl)butanamide: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on one aromatic ring, along with dichloro groups on the other, provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-10-13(6-9-17(12)23-2)4-3-5-18(22)21-14-7-8-15(19)16(20)11-14/h6-11H,3-5H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNVCMSYNOZOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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